N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine
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Overview
Description
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a benzene-1,3-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting benzene-1,3-diamine is then subjected to a substitution reaction with 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide to yield N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine.
Industrial Production Methods
Industrial production methods for N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its good stability and high hole mobility.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges (holes) through the device, thereby enhancing its performance .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar hole-transporting properties but with a different core structure.
N~1~,N~3~-Bis(4-methoxyphenyl)aniline: Another related compound with similar electronic properties.
Uniqueness
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is unique due to its specific combination of methoxyphenyl groups and benzene-1,3-diamine core, which imparts distinct electronic properties and stability, making it suitable for various advanced applications .
Properties
CAS No. |
202832-49-3 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-10-6-15(7-11-19)21-17-4-3-5-18(14-17)22-16-8-12-20(24-2)13-9-16/h3-14,21-22H,1-2H3 |
InChI Key |
JJGYZGWHHMEVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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